![molecular formula C20H20ClN3O B2555291 (1H-benzo[d]imidazol-5-yl)(3-(4-chlorophenyl)azepan-1-yl)methanone CAS No. 1788784-51-9](/img/structure/B2555291.png)

(1H-benzo[d]imidazol-5-yl)(3-(4-chlorophenyl)azepan-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

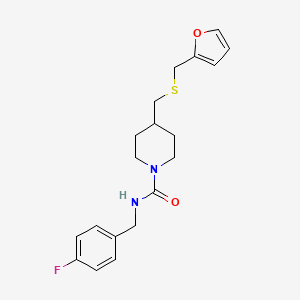

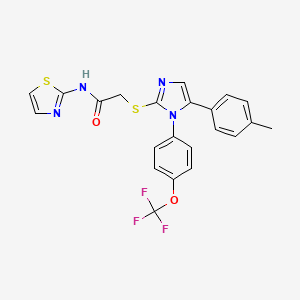

The compound “(1H-benzo[d]imidazol-5-yl)(3-(4-chlorophenyl)azepan-1-yl)methanone” is a benzimidazole derivative . Benzimidazole is a heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a vital pharmacophore in medicinal chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of aromatic aldehydes and o-phenylenediamine . The specific synthesis process for “(1H-benzo[d]imidazol-5-yl)(3-(4-chlorophenyl)azepan-1-yl)methanone” is not explicitly mentioned in the available literature.Molecular Structure Analysis

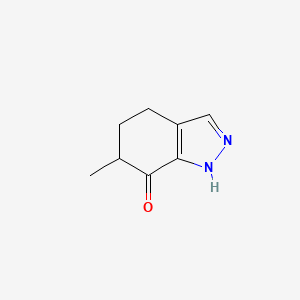

Benzimidazole is a five-membered heterocyclic moiety with two nitrogen atoms, one of which bears a hydrogen atom . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms . The specific molecular structure of “(1H-benzo[d]imidazol-5-yl)(3-(4-chlorophenyl)azepan-1-yl)methanone” is not detailed in the available sources.Chemical Reactions Analysis

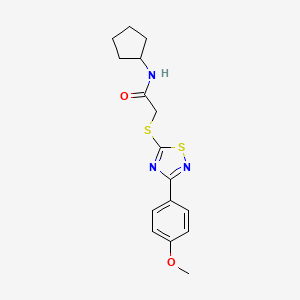

Benzimidazole and its derivatives are known to exhibit a wide variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific chemical reactions involving “(1H-benzo[d]imidazol-5-yl)(3-(4-chlorophenyl)azepan-1-yl)methanone” are not specified in the available literature.Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties . The specific physical and chemical properties of “(1H-benzo[d]imidazol-5-yl)(3-(4-chlorophenyl)azepan-1-yl)methanone” are not provided in the available literature.Scientific Research Applications

Antiviral Activity

Given the urgent need for effective antiviral drugs, investigations into the compound’s antiviral potential are ongoing. Researchers have synthesized derivatives and evaluated their activity against RNA and DNA viruses . Further studies could reveal its mechanism of action and optimize its efficacy.

Proheptazine Derivatives

The compound has been utilized in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . Proheptazine is an opioid analgesic with effects similar to other opioids, including analgesia, sedation, and nausea. Understanding the synthetic pathways involving this compound contributes to drug development.

Organic Synthesis

The Pd/LA-catalyzed decarboxylation of the compound enables exclusive [5 + 2] annulation reactions, leading to non-fused N-aryl azepane derivatives. These reactions proceed smoothly under mild conditions, providing a valuable synthetic route for functionalized azepanes .

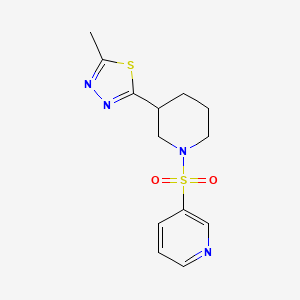

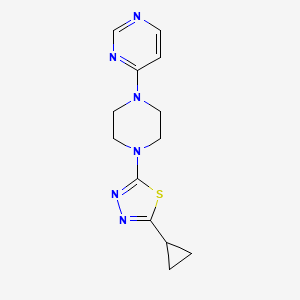

Thiadiazole Derivatives

Starting from 4-chlorobenzoic acid, the compound has been used to synthesize 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. These derivatives exhibit diverse biological activities and may find applications in various fields .

Biological Inhibitors

Azepane derivatives, including this compound, have been explored as novel inhibitors in biology. Their potential applications span antidiabetics, anticancer agents, and DNA binding reagents. Researchers continue to investigate their biological interactions and therapeutic relevance .

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves their antimicrobial and cytotoxic activities . Some compounds have been found to be active against bacterial and fungal strains, and non-toxic against certain cancer cell lines . The specific mechanism of action for “(1H-benzo[d]imidazol-5-yl)(3-(4-chlorophenyl)azepan-1-yl)methanone” is not detailed in the available sources.

Safety and Hazards

While the safety and hazards of benzimidazole derivatives can vary, some have been shown to be non-toxic in nature after being screened for cytotoxicity against certain cancer cell lines . The specific safety and hazards associated with “(1H-benzo[d]imidazol-5-yl)(3-(4-chlorophenyl)azepan-1-yl)methanone” are not detailed in the available sources.

Future Directions

Benzimidazole and its derivatives continue to be a promising category of bioactive heterocyclic compounds in medicinal chemistry . They have immense potential to be investigated for newer therapeutic possibilities . The future directions for research on “(1H-benzo[d]imidazol-5-yl)(3-(4-chlorophenyl)azepan-1-yl)methanone” specifically are not outlined in the available literature.

properties

IUPAC Name |

3H-benzimidazol-5-yl-[3-(4-chlorophenyl)azepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O/c21-17-7-4-14(5-8-17)16-3-1-2-10-24(12-16)20(25)15-6-9-18-19(11-15)23-13-22-18/h4-9,11,13,16H,1-3,10,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPMOPWGPORLJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-benzo[d]imidazol-5-yl)(3-(4-chlorophenyl)azepan-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B2555209.png)

![3-(1,2,4-Triazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2555210.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide](/img/structure/B2555211.png)

![2-[(4-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2555218.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2555220.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2555223.png)

![N-[cyano(2-methoxyphenyl)methyl]cyclohexanecarboxamide](/img/structure/B2555227.png)